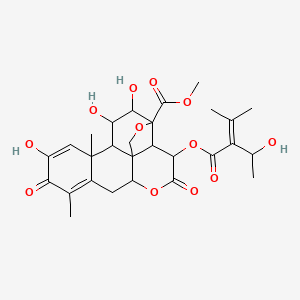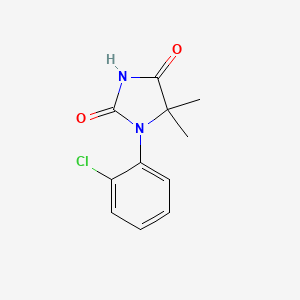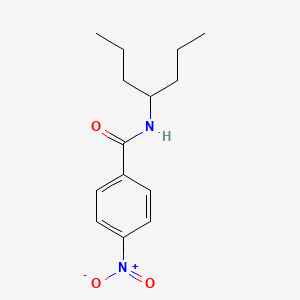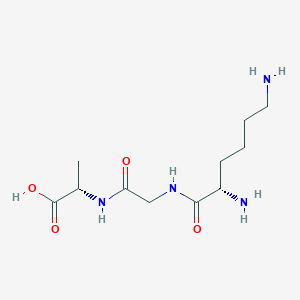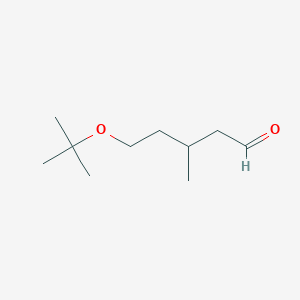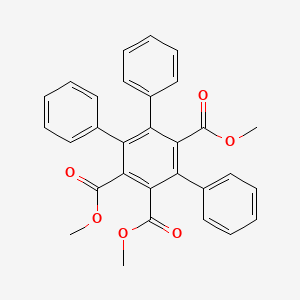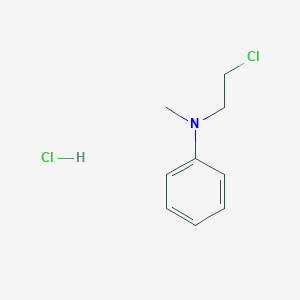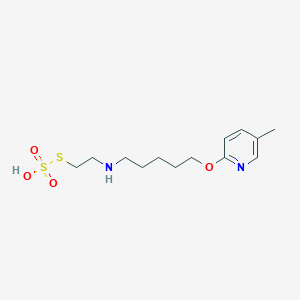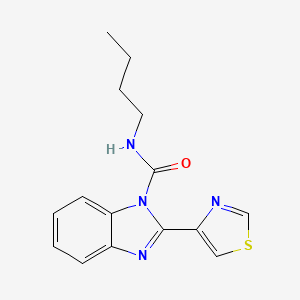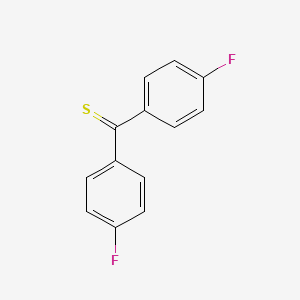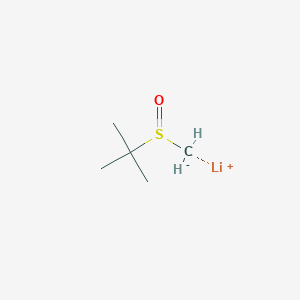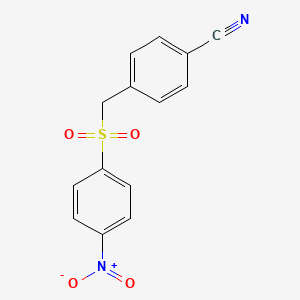
Agn-PC-0ngwzm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0ngwzm is a synthetic organic compound with unique properties that have garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0ngwzm involves several steps, including the use of specific reagents and controlled reaction conditions. The most common synthetic route includes:
Chemical Reduction: This method involves the reduction of precursor compounds using reducing agents such as sodium borohydride or hydrazine.
Biological Methods: Utilizing biological agents such as plant extracts or microorganisms to synthesize the compound in an eco-friendly manner.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reduction processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0ngwzm undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethylene glycol, water, organic solvents like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Agn-PC-0ngwzm has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique reactivity.
Biology: Employed in biological assays and as a probe for studying cellular processes.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Agn-PC-0ngwzm involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
AGN-PC-005HH0: A synthetic organic compound with similar reactivity and applications.
Noblen® AGN-380: A polypropylene impact copolymer used in industrial applications.
Uniqueness
Agn-PC-0ngwzm stands out due to its unique chemical structure and versatile applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use .
Properties
CAS No. |
42497-91-6 |
|---|---|
Molecular Formula |
C14H10N2O4S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)sulfonylmethyl]benzonitrile |
InChI |
InChI=1S/C14H10N2O4S/c15-9-11-1-3-12(4-2-11)10-21(19,20)14-7-5-13(6-8-14)16(17)18/h1-8H,10H2 |
InChI Key |
DDWKMCSLXMCWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


